N4Py

Bioinorganic Chemistry Oxidation Catalysis Kinetics

Tetradentate ligands (e.g., TPA) yield thermally labile Fe(IV)=O intermediates that decompose before kinetic measurement at ambient temperature. N4Py's pentadentate [N5] coordination sphere uniquely stabilizes the [(N4Py)Fe(IV)=O]²⁺ complex, enabling room-temperature mechanistic studies of nonheme iron oxygenases. • Room-temp C-H activation kinetics via stable Fe(IV)=O complex • Benchmark catalysis: 36 TO/hr (cyclohexane/H₂O₂, 72:28 A:K); TON ≈ 400 (α-pinene/O₂) • Catalase mimic: KM = 1.39 M, kcat = 33 s⁻¹ (H₂O₂ dismutation) • ≥98% purity; ambient shipping conditions

Molecular Formula C23H21N5
Molecular Weight 367.4 g/mol
Cat. No. B1676887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4Py
SynonymsN4Py;  N-4-Py;  N 4 Py; 
Molecular FormulaC23H21N5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(C3=CC=CC=N3)C4=CC=CC=N4
InChIInChI=1S/C23H21N5/c1-5-13-24-19(9-1)17-28(18-20-10-2-6-14-25-20)23(21-11-3-7-15-26-21)22-12-4-8-16-27-22/h1-16,23H,17-18H2
InChIKeyPRICLFAUAJHZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N4Py: Ligand Overview & Procurement


N4Py, formally designated as N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine, represents a foundational pentadentate [N5] ligand framework in coordination chemistry. Its primary utility stems from the exceptional stability and well-defined reactivity it imparts to transition metal complexes, particularly with Fe(II), which have become critical models for understanding and mimicking nonheme iron oxygenases [1]. The robust coordination sphere of N4Py effectively blocks competitive ligand dissociation pathways, a common issue with tetradentate analogs, thereby providing a platform for the generation and study of high-valent metal-oxo intermediates central to oxygen atom transfer (OAT) and hydrogen atom transfer (HAT) catalysis [2]. This defined coordination chemistry makes N4Py a cornerstone compound for both fundamental mechanistic investigations and the development of next-generation, selective oxidation catalysts.

Ligand Class Pentadentate [N5] scaffold for nonheme iron models
Key Capability Stabilizes high-valent Fe(IV)=O at room temperature
Use Context Mechanistic OAT/HAT catalysis and oxidation benchmarking

Why N4Py Analogs Are Not Drop-In Replacements


Simple substitution of N4Py with other polyamine ligands, including close structural analogs like TPA (tris(2-pyridylmethyl)amine) or Bn-TPEN (N-benzyl-N,N',N'-tris(2-pyridylmethyl)-1,2-diaminoethane), is not scientifically valid for applications requiring high-valent oxo-iron intermediates. The pentadentate nature of N4Py confers a unique combination of enhanced thermal stability to its Fe(IV)=O complex relative to the tetradentate TPA complex, enabling reactivity studies at room temperature that are unattainable with the latter [1]. Furthermore, modifications to the N4Py framework—such as replacing pyridine rings with quinolines or methyl groups—can drastically alter the ligand field strength, directly impacting the spin state and, consequently, the electrophilicity and reaction rates of the resulting Fe(IV)=O species by orders of magnitude [2]. Therefore, the specific electronic and steric environment enforced by the unmodified N4Py ligand is a critical, non-interchangeable determinant of catalytic performance and mechanistic outcomes.

N4Py (pentadentate)
Fe(IV)=O stable at 298 K
vs
TPA (tetradentate)
Fe(IV)=O insufficiently stable for room-temperature study
Parent N4Py framework
Well-characterized spin state and electrophilicity
vs
Ring-modified analogs (e.g., quinoline, pyrazole)
Ligand field shifts can alter spin state and reactivity by orders of magnitude

N4Py Performance Evidence


Fe(IV)=O Intermediate Thermal Stability

The [(N4Py)Fe(IV)=O]²⁺ complex demonstrates markedly greater thermal stability than its tetradentate counterpart, [(TPA)Fe(IV)=O]²⁺. This differential stability is critical, as it directly enables experimental observation and reactivity studies of the oxoiron(IV) intermediate at ambient temperatures, a feat not feasible with the TPA analog [1].

Fe(IV)=O Thermal Stability
Head-to-head
Stable at 298 K; oxidizes C–H bonds up to 99.3 kcal/mol
Enables direct room-temperature Fe(IV)=O mechanistic study
TPA complex not stable enough for ambient observation
Bioinorganic Chemistry Oxidation Catalysis Kinetics

Catalase-Like Activity Kinetics

In an aqueous buffered system, the [(N4Py)Fe(IV)=O]²⁺ complex exhibits catalase-like activity, catalyzing the dismutation of H₂O₂ into O₂ and H₂O. The reaction follows saturation kinetics with a determined Michaelis constant (KM) of 1.39 M for H₂O₂ and a turnover number (kcat) of 33 s⁻¹ at pH 9.5, yielding a catalytic efficiency (kcat/KM) of 23.9 M⁻¹s⁻¹ [1]. This quantitative kinetic profile provides a benchmark for comparing the reactivity of functional catalase mimics.

Catalase Kinetics
Reported
KM 1.39 M, kcat 33 s⁻¹
Quantified catalytic benchmark for H₂O₂ dismutation
pH 9.5, aqueous buffer; kcat/KM 23.9 M⁻¹s⁻¹
Biomimetics Enzyme Kinetics Reactive Oxygen Species

Fe(III)/Fe(IV) Redox Potential

The Fe(III)/Fe(IV) redox couple is often electrochemically "silent" in conventional cyclic voltammetry for nonheme iron catalysts like [(N4Py)Fe]²⁺. Advanced high-speed surface-enhanced Raman spectroelectrochemistry (EC-SERS) successfully resolved this hidden redox process, determining the Fe(III)/Fe(IV) redox potential of [(N4Py)Fe(II)OH₂]²⁺ to be 0.85 V vs. SCE, a value confirmed by independent chemical redox titrations [1]. This precise potential is a critical thermodynamic parameter governing the ability of the complex to generate the active Fe(IV)=O species electrochemically.

Fe(III)/Fe(IV) Redox Potential
Reported
0.85 V vs. SCE
Resolves previous uncertainty (0.4–1.3 V range)
EC-SERS validated; guides electrochemical Fe(IV)=O generation
Electrochemistry Spectroscopy Catalysis

Cyclohexane Oxidation Baseline Activity

The catalytic oxidation of cyclohexane by the Fe(II)(N4Py) complex using hydrogen peroxide as the terminal oxidant yields a mixture of cyclohexanol and cyclohexanone in a 72:28 ratio with a measured turnover frequency of 36 turnovers per hour [1]. This establishes a foundational baseline for catalytic C-H bond oxidation activity for the parent N4Py system, against which derivative ligands and alternative catalysts can be directly compared.

C–H Oxidation Benchmark
Reported
36 TO/h, alcohol:ketone 72:28
Baseline activity for unmodified N4PyFe/H₂O₂ system
Cyclohexane oxidation at room temperature
Homogeneous Catalysis C-H Activation Hydrogen Peroxide

N4Py Application Scenarios


Mechanistic Studies of High-Valent Iron-Oxo Intermediates

N4Py's primary proven application is as a ligand scaffold for generating stable Fe(IV)=O complexes suitable for detailed mechanistic study. The enhanced thermal stability of [(N4Py)Fe(IV)=O]²⁺ compared to the TPA analog [1] enables researchers to directly measure kinetics, observe intermediates, and investigate C-H bond activation mechanisms at room temperature, providing fundamental insights into the function of nonheme iron enzymes.

Benchmark System for Nonheme Iron Oxidation

The well-characterized Fe(II)(N4Py) complex serves as a robust benchmark for evaluating new catalytic systems. Its performance in the oxidation of cyclohexane with H₂O₂ (36 turnovers per hour, 72:28 alcohol:ketone ratio) [1] and α-pinene with O₂ (TON ≈ 400) [2] provides quantitative baselines. Any new ligand or catalyst system's efficacy in C-H activation or alkene oxidation can be directly compared against this standard.

Biomimetic Catalase and Peroxidase Models

The [(N4Py)Fe]²⁺ system is a functional model for catalase enzymes. Its ability to catalyze the dismutation of hydrogen peroxide to water and oxygen with defined Michaelis-Menten kinetics (KM = 1.39 M, kcat = 33 s⁻¹) [1] makes it an ideal candidate for investigating the mechanisms of biological oxidant defense and for developing artificial metalloenzymes for ROS management in industrial or biomedical contexts.

Application
Selection Property
Validation Focus
High-valent Fe=O mechanistic studies
Pentadentate N5 ligand stabilizes Fe(IV)=O
Room-temperature intermediate observation and kinetics
Nonheme iron oxidation benchmark
Well-characterized baseline activity with H₂O₂
Cyclohexane/α-pinene oxidation turnover comparison
Biomimetic catalase/peroxidase models
Reported H₂O₂ dismutation kinetics
Michaelis-Menten parameter benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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